molecular formula C16H11N3O6S2 B5186011 [2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate

[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate

Cat. No.: B5186011
M. Wt: 405.4 g/mol
InChI Key: KSDLAOOJUBQTOO-ZROIWOOFSA-N
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Description

[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate is a complex organic compound that features a thiazole ring, a phenyl group, and a nitrobenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Aldol Condensation: The thiazole derivative undergoes an aldol condensation with a benzaldehyde derivative to form the intermediate compound.

    Sulfonation: The intermediate compound is then subjected to sulfonation using reagents like chlorosulfonic acid or sulfur trioxide to introduce the nitrobenzenesulfonate group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazole or phenyl group.

    Reduction Products: Amino derivatives of the nitro group.

    Substitution Products: Substituted derivatives at the phenyl or thiazole ring.

Scientific Research Applications

Chemistry

In chemistry, [2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, particularly those involving thiazole-containing substrates. It can also serve as a model compound for studying the behavior of similar structures in biological systems.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its antimicrobial, anti-inflammatory, or anticancer activities, given the presence of functional groups known to exhibit such properties.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of dyes or pigments.

Mechanism of Action

The mechanism of action of [2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate involves its interaction with specific molecular targets. The thiazole ring may interact with enzymes or receptors, modulating their activity. The nitrobenzenesulfonate group can participate in redox reactions, influencing cellular processes. The compound’s overall effect is determined by the combined actions of its functional groups on various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    [2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate: Similar structure but with a methyl group instead of a nitro group.

    [2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-chlorobenzenesulfonate: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

The uniqueness of [2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate lies in the presence of the nitrobenzenesulfonate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering properties that are not present in its analogs with different substituents.

Properties

IUPAC Name

[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O6S2/c17-16-18-15(20)14(26-16)9-10-3-1-2-4-13(10)25-27(23,24)12-7-5-11(6-8-12)19(21)22/h1-9H,(H2,17,18,20)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDLAOOJUBQTOO-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N=C(S2)N)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N=C(S2)N)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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